Boc-Gln-Ala-Arg-AMC HCl

描述

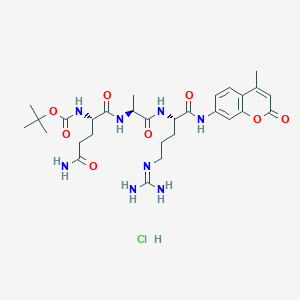

Boc-Gln-Ala-Arg-AMC hydrochloride is a fluorogenic substrate commonly used in biochemical assays. It is particularly useful for detecting the activity of proteases such as trypsin and TMPRSS2. The compound releases a fluorescent group, 7-amino-4-methylcoumarin, upon proteolytic cleavage, making it a valuable tool in various scientific research applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Gln-Ala-Arg-AMC hydrochloride involves the stepwise assembly of the peptide chain followed by the attachment of the fluorogenic group. The process typically includes:

Peptide Synthesis: The peptide chain is synthesized using solid-phase peptide synthesis (SPPS) techniques. Each amino acid is sequentially added to the growing chain, protected by a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Coupling with 7-amino-4-methylcoumarin: The peptide is then coupled with 7-amino-4-methylcoumarin using standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.

Industrial Production Methods

Industrial production of Boc-Gln-Ala-Arg-AMC hydrochloride follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and efficiency. The use of large-scale peptide synthesizers and advanced purification techniques ensures the production of high-quality compounds .

化学反应分析

Types of Reactions

Boc-Gln-Ala-Arg-AMC hydrochloride primarily undergoes proteolytic cleavage reactions. The compound is designed to be a substrate for proteases, which cleave the peptide bond, releasing the fluorescent 7-amino-4-methylcoumarin.

Common Reagents and Conditions

Proteases: Trypsin and TMPRSS2 are commonly used proteases for cleaving Boc-Gln-Ala-Arg-AMC hydrochloride.

Reaction Conditions: The reactions are typically carried out in buffered aqueous solutions at physiological pH (around 7.4) and temperature (37°C) to mimic biological conditions

Major Products

The primary product of the proteolytic cleavage of Boc-Gln-Ala-Arg-AMC hydrochloride is 7-amino-4-methylcoumarin, which exhibits strong fluorescence, allowing for easy detection and quantification .

科学研究应用

Peptide Synthesis

Boc-Gln-Ala-Arg-AMC HCl serves as a crucial building block in peptide synthesis. It is particularly valuable in developing peptide-based therapeutics and research tools. The compound can be utilized in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptides that may have therapeutic potential .

Fluorogenic Assays

One of the most significant applications of this compound is in fluorogenic assays to study protease activity. The compound contains an AMC (7-amino-4-methylcoumarin) group that is non-fluorescent until cleaved by specific proteases, such as trypsin and TMPRSS2. Upon cleavage, the AMC group is released, resulting in a highly fluorescent signal that can be quantitatively measured using fluorescence spectroscopy. This property enables real-time monitoring of enzymatic reactions, making it invaluable for drug discovery and enzyme kinetics studies .

Drug Development

In drug development, this compound plays a role in designing prodrugs . Prodrugs are pharmacologically inactive compounds that become active only after metabolic conversion within the body. The ability to enhance the bioavailability of active pharmaceutical ingredients through such mechanisms improves therapeutic outcomes significantly .

Bioconjugation Techniques

This compound is also applied in bioconjugation techniques , which involve linking biomolecules to create targeted drug delivery systems and diagnostic tools. This application is critical for developing therapies that require precise targeting to minimize side effects while maximizing efficacy .

Cancer Research

In the field of cancer biology , this compound has been utilized to investigate tumor growth and metastasis mechanisms. Researchers use this compound to identify potential therapeutic targets by studying the activity of proteases involved in cancer progression, such as TMPRSS2, which plays a role in prostate cancer cell invasion .

- Protease Activity Measurement : A study optimized the use of this compound for measuring trypsin activity under varying pH levels and buffer conditions. The results demonstrated enhanced sensitivity and specificity compared to other fluorogenic substrates, confirming its utility in enzyme kinetics studies .

- Cancer Therapeutics Development : Research employing this compound has identified TMPRSS2 as a critical target for prostate cancer therapies. By quantifying protease activity using this substrate, scientists have been able to screen potential inhibitors effectively .

- Prodrug Design Studies : Investigations into prodrug formulations utilizing this compound have shown promising results in improving the absorption and efficacy of various therapeutic agents, thus supporting its application in drug development strategies .

作用机制

Boc-Gln-Ala-Arg-AMC hydrochloride functions as a substrate for proteases. When a protease such as trypsin or TMPRSS2 cleaves the peptide bond in the compound, it releases the fluorescent group 7-amino-4-methylcoumarin. This fluorescence can be measured to determine the activity of the protease. The compound’s mechanism of action involves the specific recognition and cleavage of the peptide bond by the protease, leading to the release of the fluorescent product .

相似化合物的比较

Boc-Gln-Ala-Arg-AMC hydrochloride is unique due to its specific peptide sequence and the attached fluorogenic group. Similar compounds include:

Cbz-D-Arg-Gly-Arg-AMC: Another fluorogenic substrate for proteases, but with a different peptide sequence.

Cbz-D-Arg-Pro-Arg-AMC: Similar in function but varies in the peptide sequence.

Boc-Leu-Gly-Arg-AMC: Another variant with a different peptide sequence.

These compounds share the common feature of being fluorogenic substrates for proteases but differ in their peptide sequences, which can affect their specificity and reactivity with different proteases.

生物活性

Boc-Gln-Ala-Arg-AMC HCl is a fluorogenic substrate widely utilized in biochemical research, particularly in the study of protease activity. This compound's design allows it to interact specifically with serine proteases, such as trypsin and TMPRSS2, facilitating the measurement of enzymatic activity through fluorescence detection.

- Molecular Formula: C₃₀H₄₃ClN₈O₈

- Molecular Weight: 667.16 g/mol

- CAS Number: 201849-55-0

The compound features an AMC (7-Amino-4-Methylcoumarin) group that becomes fluorescent upon cleavage by specific proteases, making it an effective tool for monitoring proteolytic activity in various biological samples .

This compound functions through a process known as proteolytic cleavage , where the peptide bond between arginine and the AMC group is severed by proteases like trypsin and TMPRSS2. The release of the fluorescent AMC molecule indicates enzymatic activity, allowing researchers to quantify the extent of protease action .

Applications in Research

This compound has a broad range of applications in scientific research:

- Biochemical Assays : It serves as a substrate for studying the activity of proteases, particularly in high-throughput screening assays aimed at drug discovery and development.

- Inhibitor Screening : The compound is utilized to identify potential inhibitors of proteases, which can be therapeutic targets for diseases such as cancer and viral infections .

- Fluorogenic Assays : Its ability to release a fluorescent signal upon cleavage makes it ideal for real-time monitoring of enzyme reactions .

- Cancer Research : this compound is applied to investigate the role of proteases in tumor growth and metastasis .

Study on TMPRSS2 Activity

A study developed a biochemical assay using this compound to assess TMPRSS2 activity in the context of SARS-CoV-2 entry. The substrate demonstrated a 27% release of AMC after 60 minutes, indicating its effectiveness as a fluorogenic substrate for TMPRSS2 . This study highlighted the importance of optimizing assay conditions, such as pH levels and enzyme concentrations, to enhance detection sensitivity.

Protease Inhibition Studies

In another investigation, researchers used this compound to evaluate inhibitors of TMPRSS2. The results indicated that specific inhibitors could significantly reduce the proteolytic activity of TMPRSS2, which is crucial for viral entry mechanisms . This underscores the potential therapeutic implications of targeting this enzyme in viral infections.

Data Table: Summary of Findings

属性

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N8O8.ClH/c1-15-13-23(39)44-21-14-17(8-9-18(15)21)35-26(42)19(7-6-12-33-27(31)32)36-24(40)16(2)34-25(41)20(10-11-22(30)38)37-28(43)45-29(3,4)5;/h8-9,13-14,16,19-20H,6-7,10-12H2,1-5H3,(H2,30,38)(H,34,41)(H,35,42)(H,36,40)(H,37,43)(H4,31,32,33);1H/t16-,19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANUSPBJOFUEZ-BOKRKPFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H43ClN8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。